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Compound of Interest

Compound Name: 3-Chloro-2-methylbutan-2-ol

Cat. No.: B1628998

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of C5H11CIO and their
systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC)
nomenclature rules. Understanding correct IUPAC nomenclature is critical for unambiguous
communication in scientific research, chemical synthesis, and pharmaceutical development.

Methodology for IUPAC Nomenclature of
Haloalcohols

The systematic naming of haloalcohols such as the isomers of C5H11CIO follows a set of
prioritized rules. The hydroxyl (-OH) group is the principal functional group and takes
precedence over the halogen substituent.[1][2]

The key steps for assigning the IUPAC name are as follows:

« Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the
halogen (-Cl) and determines the suffix of the name.

o Determine the Parent Chain: Find the longest continuous carbon chain that contains the
carbon atom bonded to the hydroxyl group.[3][4][5] This chain forms the root name (e.qg.,
‘pentan-' for a five-carbon chain).
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» Number the Parent Chain: Number the carbons in the parent chain starting from the end that
gives the carbon atom bonded to the -OH group the lowest possible number.[3]

o Name and Locate Substituents: Identify any substituents on the parent chain (in this case,
the ‘chloro’ group and any alkyl groups). Assign each substituent a locant (number)
corresponding to its position on the chain.

o Assemble the Full Name:
o List substituents alphabetically (e.g., ‘chloro’ before 'methyl’).
o Place the locant for the chloro group at the beginning.
o Follow with the name of the parent alkane.

o The name is finalized by adding the locant of the hydroxyl group followed by the suffix '-ol'.
For instance, a chloro-substituted pentanol would be named in the format X-chloropentan-
Y-ol.

This systematic process is visualized in the flowchart presented in Section 3.

Structural Isomers and Quantitative Data

The molecular formula C5H11CIO can exist as numerous structural isomers. These isomers
arise from variations in the carbon skeleton (straight-chain pentane, branched 2-methylbutane,
and 2,2-dimethylpropane) and the different possible positions for the chloro and hydroxyl
groups.[6][7][8]

The following table summarizes the primary structural isomers, their IUPAC names, and
selected physical properties.
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Molecular - ) ]

IUPAC Name Boiling Point (°C) Density (g/lcm3)
Structure
CI-CH2-CH2-CH2-

5-chloropentan-1-ol ~107[9][10] ~1.06[9][10]

CH2-CH2-OH

CH3-CHCI-CH2-CH2-

4-chloropentan-1-ol — —
CH2-OH

CH3-CH2-CHCI-CH2-

3-chloropentan-1-ol — —
CH2-OH

CH3-CH2-CH2-CHCI-

2-chloropentan-1-ol — —
CH2-OH

CH3-CH2-CH2-

1-chloropentan-2-ol — —
CH(OH)-CH2-ClI

CH3-CH(CI)-CH(OH)-
4-chloropentan-3-ol — —

CH2-CH3

(CH3)2CH-CH(CI)- 2-chloro-3-
CH2-OH methylbutan-1-ol
(CH3)2C(Cl)-CH2- 3-chloro-3-
CH2-OH methylbutan-1-ol
CH3-CH(CD)- 3-chloro-2-
CH(CH3)-CH2-OH methylbutan-1-ol

1-chloro-2,2-
(CH3)3C-CH(OH)-CI _ — —
dimethylpropan-1-ol

Note: Physical property data for all isomers is not readily available in literature. The data for 5-
chloropentan-1-ol is the most commonly cited.[9][10][11][12]

Visualization of Nomenclature Workflow

The logical steps for determining the IUPAC name of a C5H11CIO isomer can be represented
by the following workflow diagram.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/5-chloropentanol-properties-synthesis-market-insights-rc
https://www.nbinno.com/?news/gp-5-chloropentanol-comprehensive-overview-and-applications
https://www.nbinno.com/article/pharmaceutical-intermediates/5-chloropentanol-properties-synthesis-market-insights-rc
https://www.nbinno.com/?news/gp-5-chloropentanol-comprehensive-overview-and-applications
https://www.nbinno.com/article/pharmaceutical-intermediates/5-chloropentanol-properties-synthesis-market-insights-rc
https://www.nbinno.com/?news/gp-5-chloropentanol-comprehensive-overview-and-applications
https://www.chembk.com/en/chem/Chloropentanol
https://www.chemwhat.com/5-chloropentanol-cas-5259-98-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start with rocess node decision node output node Identify Principal Functional Group
C5H11CIO Structure P! - = puL_| (-OH > -Cl)

Find Longest Carbon Chain
Containing the -OH Group

Number the Chain to Give
-OH the Lowest Locant

Identify and Locate
-Cl and Alkyl Substituents

v

Are there multiple
different substituents?

A

List Substituents Alphabetically
(e.g., ‘chloro’ before 'methyl’)

v

Assemble Final Name:
[Locant]-chloro-[Parent]-[Locant]-ol

A
Assemble Final Name: .
[Locant]-[Substituent(s)]-[Parent]-[Locant]-ol IR ILRAE e

A

Final IUPAC Name

Click to download full resolution via product page

Caption: Workflow for IUPAC Naming of C5H11CIO Isomers.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1628998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: Synthesis of
Chloropentanols

A general and common laboratory method for the synthesis of chloropentanols involves the
chlorination of the corresponding diol or the ring-opening of a cyclic ether.

Example Protocol: Synthesis of 5-chloropentan-1-ol

A prevalent method for synthesizing 5-chloropentan-1-ol involves the reaction of
tetrahydrofuran (a cyclic ether) with hydrogen chloride (HCI).

» Reaction: Tetrahydrofuran is treated with concentrated hydrochloric acid.

e Mechanism: The acidic conditions protonate the oxygen atom of the ether, making it
susceptible to nucleophilic attack by the chloride ion. This attack opens the ring, resulting in
the formation of 5-chloropentan-1-ol.

e Procedure Outline:

o

Tetrahydrofuran is cooled in an ice bath.

o

Concentrated hydrochloric acid is added dropwise with continuous stirring.

The mixture is allowed to react for several hours, often with gentle warming.

[¢]

[¢]

The reaction mixture is then neutralized, typically with a base like sodium bicarbonate.

o

The organic layer is separated, washed, dried with an anhydrous salt (e.g., MgS0O4), and
purified, usually by distillation, to yield the final product.

This protocol represents a fundamental approach; industrial-scale production may utilize
optimized continuous flow processes for higher efficiency and yield.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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